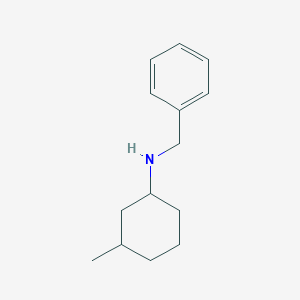

N-benzyl-3-methylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZUGZPATUOUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275670 | |

| Record name | N-(3-Methylcyclohexyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343953-86-6 | |

| Record name | N-(3-Methylcyclohexyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343953-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methylcyclohexyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 3 Methylcyclohexan 1 Amine and Its Stereoisomers

Reductive Amination Pathways to Secondary Amines

Reductive amination stands as a cornerstone for the synthesis of secondary amines like N-benzyl-3-methylcyclohexan-1-amine. This method typically involves the condensation of a carbonyl compound with a primary amine to form an intermediate imine, which is subsequently reduced to the target amine in the same reaction vessel.

Direct Reductive Amination of Corresponding Cyclohexanone (B45756) Derivatives

The most direct route to this compound is the reductive amination of 3-methylcyclohexanone (B152366) with benzylamine (B48309). evitachem.com This reaction condenses the ketone and amine to form an N-benzyl-3-methylcyclohexan-1-imine intermediate, which is then reduced without being isolated. The process is generally efficient and can be accomplished using various reducing agents and catalytic systems. masterorganicchemistry.com

Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted ketone. evitachem.commasterorganicchemistry.com Alternatively, catalytic hydrogenation can be used. evitachem.com

Research on the analogous reaction between cyclohexanone and benzylamine has shown that gold catalysts supported on various metal oxides are effective. d-nb.inforesearchgate.net For instance, studies have demonstrated that gold nanoparticles supported on ceria-titania (CeO₂/TiO₂) can yield the corresponding secondary amine in high yields under hydrogen pressure. d-nb.info These findings suggest that similar catalyst systems would be effective for the synthesis of the 3-methyl derivative.

| Catalyst | Reaction Temperature (°C) | Hydrogen Pressure (bar) | Solvent | Yield of N-benzylcyclohexylamine (%) |

|---|---|---|---|---|

| 4 wt% Au/CeO₂/TiO₂ | 100 | 30 | Toluene | 79 |

| 4 wt% Au/TiO₂ | 100 | 30 | Toluene | 72 |

Catalytic Hydrogenation Approaches for N-Alkylation

Catalytic hydrogenation is the critical reduction step in the reductive amination pathway. This approach uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst to hydrogenate the C=N double bond of the intermediate imine.

A wide array of catalysts, primarily from groups 8-10 of the periodic table, have been successfully employed for this transformation. researchgate.netgoogle.com Palladium on carbon (Pd/C) is a frequently used catalyst for such hydrogenations. evitachem.com Other noble metal catalysts including platinum (Pt), rhodium (Rh), and ruthenium (Ru) are also highly effective. researchgate.net

Studies on the direct hydrogenation of nitro-aromatic compounds to the corresponding cyclohexylamines have demonstrated the efficacy of bimetallic catalysts. For example, a rhodium-nickel catalyst supported on carbon (Rh-Ni/C) showed excellent performance in converting nitrobenzene (B124822) to cyclohexylamine (B46788), indicating its potential for related hydrogenation tasks. rsc.org The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at elevated temperature and pressure. google.comgoogle.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, particularly the cis/trans ratio of the substituents on the cyclohexane (B81311) ring.

N-Alkylation Strategies for Amine Formation

N-alkylation offers an alternative synthetic route, involving the formation of a bond between the nitrogen atom of an amine and a carbon atom of an alkylating agent.

Alkylation with Benzyl (B1604629) Halides

The direct N-alkylation of 3-methylcyclohexylamine (B3022809) with a benzyl halide, such as benzyl chloride or benzyl bromide, represents a classical approach to forming this compound. This reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the halide.

A significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The newly formed secondary amine can compete with the starting primary amine and react with another molecule of the benzyl halide to produce the tertiary amine, N,N-dibenzyl-3-methylcyclohexan-1-amine. This often results in a mixture of primary, secondary, and tertiary amines, which can be difficult to separate. masterorganicchemistry.com To mitigate this, a large excess of the primary amine is often used. Modern methods may employ copper(I) catalysts to facilitate the coupling of amines with alkyl halides under milder conditions. organic-chemistry.org Another approach involves mechanochemical N-alkylation, where solid-state reactions are carried out in a ball mill, often providing good yields under solvent-free conditions. nih.gov

Multistep Syntheses Involving Amine Protection and Deprotection

To circumvent issues like over-alkylation and to achieve more complex molecular architectures, chemists often employ multistep syntheses that incorporate protection and deprotection steps. A primary amine can be "protected" by converting it into a less reactive functional group, such as an amide or a carbamate. After performing other desired chemical transformations on the molecule, the protecting group is removed to regenerate the amine.

For instance, the benzyl group itself can serve as a protecting group. It can be introduced via reductive amination or alkylation and later removed through catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is commonly used for N-debenzylation, cleaving the C-N bond and liberating the free amine. organic-chemistry.org This strategy is particularly useful in syntheses where the amine's reactivity needs to be temporarily masked.

Complex syntheses of related chiral amines often rely on such strategies. For example, the synthesis of chiral tertiary dibenzylamines has been achieved through a sequence involving Aza-Michael addition, hydrolysis, and Barton decarboxylation, starting from a chiral amide precursor. mdpi.com These methods provide a high degree of control but require multiple synthetic steps.

Asymmetric Synthesis and Enantioselective Routes

The this compound molecule possesses two stereocenters at positions 1 and 3 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Asymmetric synthesis aims to produce a single desired stereoisomer in high purity.

Several strategies have been developed for the asymmetric synthesis of chiral amines. One powerful method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This auxiliary can be condensed with 3-methylcyclohexanone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine and removal of the auxiliary yields an enantiomerically enriched primary amine, which can then be benzylated.

Another advanced approach involves the use of chiral lithium amides in domino reactions. For instance, lithium (R)-(α-methylbenzyl)benzylamide has been used in highly diastereoselective conjugate addition-cyclization reactions to create chiral cyclohexane derivatives with excellent stereocontrol. researchgate.net Similarly, asymmetric Aza-Michael additions using chiral lithium amides have been employed to synthesize chiral β-amino esters, which are precursors to chiral amines. mdpi.com These methods establish the stereochemistry early in the synthetic sequence, leading to the final product with high enantiomeric purity.

Chiral Auxiliary-Mediated Synthesis of Enantiopure Intermediates

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. wikipedia.org In this approach, an achiral substrate is temporarily bonded to a chiral auxiliary, which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of enantiopure this compound, a chiral auxiliary can be used to control the formation of a key chiral intermediate, such as an enantiomerically enriched 3-methylcyclohexylamine.

Commonly used chiral auxiliaries in amine synthesis include derivatives of pseudoephedrine and oxazolidinones. For instance, pseudoephedrine can be converted into a chiral amide, and subsequent alkylation reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary's methyl group. harvard.edu Similarly, chiral oxazolidinones can be employed in stereoselective aldol (B89426) reactions to create intermediates with controlled stereochemistry. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles can be applied. For example, a chiral auxiliary could be attached to a 3-methylcyclohexanone derivative to guide a stereoselective amination or reduction step, leading to an enantiomerically enriched 3-methylcyclohexylamine intermediate. This intermediate can then be benzylated to yield the final product.

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) in Related Syntheses | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol Reactions | >95% | wikipedia.org |

| (1R,2R)-Pseudoephenamine | Asymmetric Alkylation | up to >98% | harvard.edu |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Asymmetric Aldol/Cyclopropanation | High d.e. | rsc.org |

Enantioselective Catalytic Methods for Chiral Amine Construction

Modern enantioselective catalytic methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral this compound, several catalytic approaches are conceivable.

One such approach is asymmetric hydrogenation of an imine precursor. The imine, formed from the condensation of 3-methylcyclohexanone and benzylamine, can be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the amine. Asymmetric hydrogenation of ketones with chiral catalysts has been shown to produce chiral alcohols with high enantioselectivity, and similar principles apply to imine reduction. researchgate.net

Another cutting-edge technique is Ni/photoredox dual catalysis, which has been successfully applied to the enantioselective synthesis of N-benzylic heterocycles. This method could potentially be adapted for the construction of chiral this compound by coupling a suitable 3-methylcyclohexyl-based radical precursor with a benzylating agent in the presence of a chiral nickel catalyst and a photocatalyst.

| Catalytic System | Reaction Type | Enantiomeric Excess (e.e.) in Related Syntheses | Reference |

| Chiral Diphosphine-Rh/Ir Complexes | Asymmetric Hydrogenation | up to 98% | researchgate.net |

| Ni/Photoredox Dual Catalysis | Cross-Coupling | Not specified for this exact reaction |

Biocatalytic Approaches (e.g., Enzyme Cascade Reactions) for Stereoselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes such as transaminases and imine reductases are particularly well-suited for the production of chiral amines.

In a potential biocatalytic route to this compound, a transaminase could be used to convert 3-methylcyclohexanone into the corresponding chiral 3-methylcyclohexylamine. This reaction would involve an amino donor and would yield an enantiomerically pure amine intermediate, which could then be chemically benzylated. Alternatively, an imine reductase could directly catalyze the asymmetric reduction of the pre-formed imine of 3-methylcyclohexanone and benzylamine.

Enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency of the synthesis. For example, a cascade involving an alcohol dehydrogenase to oxidize a 3-methylcyclohexanol (B165635) to the corresponding ketone, followed by a transaminase reaction, could be envisioned. The development of robust and highly selective enzymes through protein engineering continues to expand the scope of biocatalysis in the synthesis of complex chiral molecules. researchgate.net

| Enzyme Class | Reaction Type | Key Advantages | Reference |

| Transaminase | Asymmetric amination of ketones | High enantioselectivity, mild conditions | researchgate.net |

| Imine Reductase | Asymmetric reduction of imines | Direct route to chiral amines | researchgate.net |

| Alcohol Dehydrogenase | Oxidation of alcohols | Can be used in cascade reactions |

Diastereoselective Synthesis of this compound Isomers

The synthesis of this compound from 3-methylcyclohexanone and benzylamine via reductive amination can result in the formation of two diastereomers: cis and trans. The stereochemical outcome of this reaction is influenced by the reaction conditions, including the choice of reducing agent and catalyst.

The relative orientation of the benzylamino group and the methyl group on the cyclohexane ring determines the diastereomer. The conformational preference of the intermediates during the reduction of the imine or iminium ion plays a crucial role in determining the final diastereomeric ratio. For instance, reduction from the sterically less hindered face is generally favored, but the selectivity can be tuned by the choice of catalyst and reaction parameters.

While specific studies on the diastereoselective synthesis of this compound are not prevalent in the literature, related studies on the reductive amination of substituted cyclohexanones provide valuable insights. The use of different hydrogenation catalysts (e.g., palladium, platinum, nickel) and reducing agents (e.g., sodium borohydride, sodium cyanoborohydride) can lead to varying diastereomeric ratios.

| Reaction | Key Factors Influencing Diastereoselectivity | Potential Outcome |

| Reductive Amination | Choice of reducing agent, catalyst, solvent, temperature | Varying cis/trans ratios |

One-Pot and Multicomponent Reactions Leading to the Amine Scaffold

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without the need for isolating intermediates. nih.govnih.gov This approach reduces waste, saves time, and can lead to the rapid construction of complex molecules from simple starting materials.

A one-pot synthesis of this compound can be readily envisioned through a reductive amination protocol where 3-methylcyclohexanone, benzylamine, and a reducing agent are combined in a single reaction vessel. This is a common and practical method for the preparation of secondary amines.

More sophisticated multicomponent reactions could also be designed. For example, a three-component reaction involving 3-methylcyclohexanone, benzylamine, and a cyanide source (e.g., in a Strecker-type reaction) could lead to an α-aminonitrile intermediate, which can then be further transformed to the target amine. The development of novel MCRs is an active area of research, and it is plausible that new methods could be developed for the efficient, one-pot synthesis of this compound and its derivatives. taylorfrancis.comresearchgate.netresearchgate.net

| Reaction Type | Components | Product Type | Reference |

| Reductive Amination | Ketone, Amine, Reducing Agent | Secondary/Tertiary Amine | |

| Strecker Reaction | Ketone, Amine, Cyanide Source | α-Aminonitrile | nih.gov |

| Mannich Reaction | Ketone, Amine, Aldehyde | β-Amino Ketone | nih.gov |

Stereochemical Investigations and Conformational Analysis of N Benzyl 3 Methylcyclohexan 1 Amine

Isomerism of N-benzyl-3-methylcyclohexan-1-amine

This compound possesses multiple elements of chirality and geometric isomerism, giving rise to several possible stereoisomers. These arise from the substitution pattern on the cyclohexane (B81311) ring and the presence of chiral centers.

Cis-Trans Isomerism of the 1,3-Disubstituted Cyclohexane Ring

The relative orientation of the methyl group at C-3 and the benzylamino group at C-1 on the cyclohexane ring leads to cis-trans isomerism. In the cis-isomer, both substituents are on the same face of the ring (both pointing up or both pointing down), while in the trans-isomer, they are on opposite faces (one up and one down). chembk.comresearchgate.net

These two geometric isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and thus have different physical and chemical properties. The separation of these isomers can typically be achieved by standard chromatographic techniques.

Enantiomerism and Absolute Configuration of Chiral Centers

This compound has two chiral centers: the carbon atom C-1, bonded to the benzylamino group, and the carbon atom C-3, bonded to the methyl group. The presence of these two stereocenters means that each geometric isomer (cis and trans) can exist as a pair of enantiomers.

The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For the cis-isomer, the possible enantiomeric pairs are (1R, 3S) and (1S, 3R). For the trans-isomer, the enantiomeric pairs are (1R, 3R) and (1S, 3S). It is important to note that secondary amines with three different substituents are chiral at the nitrogen atom, but the enantiomers rapidly interconvert at room temperature through a process called pyramidal inversion, making their resolution generally impossible under normal conditions. libretexts.org

Configurational Assignments and Stereochemical Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR techniques, including 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC, NOESY), are powerful tools for determining the relative stereochemistry (cis or trans) by analyzing coupling constants and through-space nuclear Overhauser effects (NOEs). mdpi.com

X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry can be achieved if a single crystal of a pure stereoisomer can be obtained and analyzed.

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a sensitive method for assigning the absolute configuration of chiral molecules. For secondary amines, derivatization with a chiral auxiliary or complexation with a chiral host can induce a measurable CD spectrum that can be correlated to the absolute configuration of the stereocenters.

Computational Chemistry: Molecular modeling and computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformations of the different stereoisomers and to calculate their expected spectroscopic properties (e.g., NMR chemical shifts, CD spectra), which can then be compared with experimental data.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a flexible chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. nih.gov

Chair and Non-Chair Conformational States

The chair conformation is the most stable arrangement for a cyclohexane ring. Other, higher-energy conformations include the boat, twist-boat, and half-chair, which generally act as transition states or intermediates in the process of ring flipping between two chair conformations. For this compound, the chair conformation is expected to be the ground state.

Axial-Equatorial Equilibria of Substituents (Methyl and Benzylamino Groups)

In a substituted cyclohexane, the chair conformation will undergo a "ring flip" to an alternative chair conformation, a process that interconverts axial and equatorial positions. The equilibrium between these two chair conformers is determined by the steric bulk of the substituents. Generally, bulkier groups prefer to occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions.

For the isomers of this compound, the conformational equilibrium will depend on the relative steric demands of the methyl and benzylamino groups.

cis-Isomer: In the cis-isomer, one chair conformer will have both the methyl and benzylamino groups in equatorial positions (diequatorial), while the other conformer, after a ring flip, will have both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial strain. Therefore, the cis-isomer is expected to exist almost exclusively in the diequatorial conformation.

trans-Isomer: In the trans-isomer, both chair conformers will have one group in an axial position and the other in an equatorial position. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position. The benzylamino group is sterically more demanding than the methyl group. Consequently, the favored conformation for the trans-isomer will be the one with the benzylamino group in the equatorial position and the methyl group in the axial position.

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | More Stable Conformer | Less Stable Conformer | Reason for Preference |

| cis | Diequatorial (e,e) | Diaxial (a,a) | Avoidance of significant 1,3-diaxial interactions in the diequatorial conformer. |

| trans | Equatorial-Benzylamino, Axial-Methyl (e,a) | Axial-Benzylamino, Equatorial-Methyl (a,e) | The larger benzylamino group preferentially occupies the more stable equatorial position. |

This table is based on established principles of conformational analysis and the relative steric bulk of the substituents. Specific experimental or computational data for this compound is not available in the public domain.

Nitrogen Inversion Barriers and Their Impact on Conformation

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where a trivalent nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This process has significant stereochemical implications, as it can lead to the interconversion of enantiomers if the nitrogen atom is a stereocenter, a process known as racemization. wikipedia.org In the case of this compound, the nitrogen atom is bonded to three different groups (a hydrogen, a benzyl (B1604629) group, and the cyclohexyl ring), making it a chiral center.

The energy barrier to this inversion dictates whether the resulting enantiomers can be isolated at a given temperature. For most simple acyclic amines, this barrier is very low, leading to rapid inversion at room temperature. wikipedia.org Several factors influence the height of the inversion barrier, including steric effects and the geometry of the amine. wikipedia.orgstackexchange.com In cyclic amines, ring strain and the geometry imposed by the ring structure play a crucial role. The C-N-C bond angles within the molecule are particularly sensitive determinants of the inversion barrier. stackexchange.comnih.gov

Computational Studies on Stereoisomers and Conformational Landscape

To fully comprehend the complex conformational preferences and relative stabilities of this compound stereoisomers, computational chemistry methods are indispensable tools. These techniques allow for the detailed exploration of the potential energy surface of the molecule.

Quantum Mechanical (e.g., DFT) Calculations of Relative Stabilities and Energetics

DFT studies on related molecules have shown that functionals like B3LYP and M06-2X, combined with basis sets such as TZVP or 6-311+G(d,p), can provide accurate geometric and energetic data. nih.govresearchgate.net Such calculations would elucidate the energetic penalties associated with steric clashes and the stabilizing effects of favorable non-covalent interactions. nsf.gov For instance, the relative energies of the (1R, 3R), (1R, 3S), (1S, 3R), and (1S, 3S) stereoisomers, each with their respective conformers (e.g., equatorial vs. axial substituents), can be precisely determined. This data is critical for understanding the thermodynamic populations of each species at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Stereoisomer | Substituent Orientation (Amino, Methyl) | Relative Energy (kcal/mol) |

| cis-(1R, 3S) | diequatorial | 0.00 |

| cis-(1R, 3S) | diaxial | +5.5 |

| trans-(1R, 3R) | equatorial, axial | +1.8 |

| trans-(1R, 3R) | axial, equatorial | +2.1 |

Note: This table is illustrative, based on general principles of conformational analysis. Specific values would require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations of Conformational Transitions

While DFT provides static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing insights into the conformational transitions that occur at finite temperatures. mdpi.com

For this compound, an MD simulation would map the pathways and timescales of key conformational changes, such as the chair-flip of the cyclohexane ring and the rotation around the C-N and N-benzyl bonds. By employing force fields like GAFF (Generalized Amber Force Field), which are parameterized for organic molecules, one can simulate the molecule in a solvent environment to mimic realistic conditions. mdpi.com

These simulations can reveal the free energy landscape associated with different conformations and calculate the energy barriers between them. This would provide a dynamic understanding of how the molecule explores its conformational space, including the interconversion between chair, boat, and twist-boat forms of the cyclohexyl ring, and how these motions are coupled to the orientation of the N-benzyl group. uq.edu.au The results from MD simulations are crucial for interpreting experimental data and understanding how the molecule's flexibility influences its interactions with other molecules.

Role As a Building Block and Intermediate in Complex Organic Synthesis

Precursor for Advanced Amine Derivatives and Heterocyclic Compounds

The reactivity of the secondary amine in N-benzyl-3-methylcyclohexan-1-amine allows for its elaboration into a wide range of advanced amine derivatives. N-alkylation, N-acylation, and N-arylation reactions can be readily performed to introduce further complexity and functionality. For instance, it can be a precursor in the synthesis of N-methylated tertiary amines through multi-component coupling reactions. rsc.org The benzyl (B1604629) group can also be cleaved under standard hydrogenolysis conditions, revealing a primary amine that can undergo further synthetic manipulations. orgsyn.org

This scaffold is also instrumental in the construction of heterocyclic compounds. The inherent amine functionality can participate in cyclization reactions to form various nitrogen-containing ring systems. For example, derivatives of cyclohexylamine (B46788) can be used to synthesize 2-aryltetrahydroquinolines through intramolecular cyclization processes. nih.gov While direct examples involving this compound in complex heterocyclic synthesis are not extensively documented in readily available literature, the fundamental reactivity of its structural motifs suggests significant potential. The general strategy often involves creating an intermediate that can undergo an intramolecular reaction, such as an imine condensation followed by an isoaromatization, to form aniline (B41778) derivatives. nih.gov

The following table summarizes derivatives synthesized from related benzylamine (B48309) precursors, illustrating the potential transformations applicable to this compound.

| Precursor | Reagent(s) | Product Type | Reference |

| Benzylamine, Aldehyde, Methanol (B129727) | Iridium Catalyst, Cesium Carbonate | N-methylated tertiary amine | rsc.org |

| Benzylamine, Hydrocinnamic acid, Oxalyl chloride | N/A | N-benzyl-3-phenylpropanamide | walisongo.ac.id |

| (E)-2-arylidene-3-cyclohexenones, Primary amines | N/A (catalyst-free) | 2-benzyl-N-substituted anilines | nih.gov |

Chiral Auxiliary or Ligand Development in Asymmetric Catalysis

The chiral nature of this compound, which exists as different stereoisomers due to the stereocenters on the cyclohexane (B81311) ring, makes it a candidate for development into chiral auxiliaries or ligands for asymmetric catalysis. Chiral amines are fundamental components in many successful catalyst systems that promote enantioselective transformations. nih.gov

Derivatives of structurally similar chiral benzylamines have been successfully employed in asymmetric synthesis. For instance, chiral tertiary dibenzylamines can be synthesized and have shown potential in neuropharmacological contexts. mdpi.com The synthesis often involves methods like asymmetric Aza-Michael additions. mdpi.com While specific applications of this compound as a chiral ligand are not prominently reported, the underlying principle involves the formation of a chiral environment around a metal center or the creation of a chiral reagent that can direct the stereochemical outcome of a reaction. The development of κ opioid receptor (KOR) ligands from related N-benzylcyclohexylamine scaffolds highlights the potential for creating stereospecific interactions with biological targets, a principle that also underlies the function of chiral ligands in catalysis. nih.gov

Integration into Total Synthesis Strategies of Complex Organic Molecules

The structural features of this compound make it a potentially useful intermediate in the total synthesis of natural products and other complex organic molecules. The cyclohexyl core is a common motif in various natural products, and the amine functionality provides a handle for constructing key bonds or for introducing nitrogen-containing pharmacophores.

While a specific, published total synthesis that directly utilizes this compound as a starting material is not readily found, the strategies employed in the synthesis of related compounds demonstrate its potential. For example, the synthesis of Cephalotaxus alkaloids, a class of natural products, often involves the construction of complex N-heterocyclic frameworks where a substituted cyclic amine is a key component. beilstein-journals.org The synthesis of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, which have shown antibacterial activity, further illustrates how this type of scaffold can be incorporated into biologically active molecules. nih.gov The general approach would involve using the amine for key bond formations, such as in aza-Friedel–Crafts reactions to build chiral benzylamines, which are then carried forward to the final target molecule. nih.gov

Development of Novel Synthetic Methodologies Based on this Scaffold

The this compound scaffold can serve as a platform for developing new synthetic methods. The interplay between the amine and the cyclohexane ring can be exploited to explore novel reactivity. For example, methods for the α-functionalization of benzylamines are of significant interest for creating complexity from simple starting materials. nih.gov

Research into the synthesis of 2-benzyl N-substituted anilines from related cyclohexenone precursors demonstrates a catalyst-free method involving an imine condensation–isoaromatization pathway. nih.gov This type of transformation, if applied to derivatives of this compound, could open new routes to functionalized anilines. Furthermore, the development of tandem reactions, where the amine participates in a cascade of bond-forming events, is an active area of research. The amine can act as an internal nucleophile or can direct the stereochemistry of reactions on the cyclohexane ring. While specific methodologies originating directly from this compound are still an emerging area, the foundational chemistry of amines and cyclohexanes provides a rich basis for future innovation. mdpi.comenamine.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-3-methylcyclohexan-1-amine, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is often employed: (1) Cyclohexanone derivatives are functionalized via reductive amination using benzylamine, followed by (2) alkylation or methylation. For optimization, refluxing with polar aprotic solvents (e.g., DMF or acetonitrile) enhances reaction rates, as seen in analogous amine syntheses . Catalysts like Pd/C or Raney Ni improve yield in hydrogenation steps. Monitoring via TLC or GC-MS ensures intermediate purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology : Combine X-ray crystallography for absolute configuration determination with NMR spectroscopy. and NMR can resolve substituent positions (e.g., methyl vs. benzyl groups). For example, NOESY experiments differentiate axial/equatorial conformers in cyclohexane rings. IR spectroscopy validates amine functional groups (N-H stretches at ~3300 cm) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, charge distribution, and dipole moments. Tools like cclib standardize outputs across software (Gaussian, ORCA) for comparative analysis . NIST data repositories provide reference geometries for validation .

Advanced Research Questions

Q. How do steric effects of the benzyl and methyl substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodology : Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature). Compare reaction rates with analogs like N-ethyl-1-phenylcyclohexan-1-amine to isolate steric contributions. Molecular dynamics simulations (MD) quantify torsional strain and transition-state accessibility .

Q. What strategies resolve contradictions between computational predictions and experimental data for amine basicity or solubility?

- Methodology : Cross-validate DFT-derived pKa values with potentiometric titrations. Solubility discrepancies may arise from crystal packing effects (e.g., via PXRD analysis). Use COSMO-RS solvation models to refine computational predictions .

Q. How can derivatization techniques improve the detection limits of this compound in trace analysis?

- Methodology : Derivatize with fluorinated agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance UV/fluorescence detection. HPLC-MS/MS with collision-induced dissociation (CID) optimizes selectivity in complex matrices .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.